molecular formula C11H17N5O3 B2645361 8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 332897-56-0

8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2645361
CAS No.: 332897-56-0
M. Wt: 267.289
InChI Key: XAHLULPWCORYGB-UHFFFAOYSA-N
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Description

8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with dimethylamine and 2-methoxyethyl groups under controlled conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino or methoxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a purine derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated purine structure.

Scientific Research Applications

8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. For instance, it may bind to nucleic acids, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Uniqueness

8-(dimethylamino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike caffeine, theobromine, and theophylline, this compound has a dimethylamino group and a methoxyethyl group, which may enhance its solubility and reactivity in various environments.

Properties

IUPAC Name

8-(dimethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-14(2)10-12-8-7(16(10)5-6-19-4)9(17)13-11(18)15(8)3/h5-6H2,1-4H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHLULPWCORYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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